molecular formula C9H12BrNO4S B273135 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide

Cat. No. B273135
M. Wt: 310.17 g/mol
InChI Key: CIOSUPBMSNVMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide, also known as BEMOSA, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. BEMOSA has been found to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory disorders.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide may exert its anti-inflammatory and analgesic activities by inhibiting the activation of NF-κB and MAPK signaling pathways. NF-κB and MAPK signaling pathways are known to play a crucial role in the production of pro-inflammatory cytokines and pain.
Biochemical and physiological effects:
4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models. In addition, 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide has been shown to be well-tolerated and safe in animal studies. However, further studies are needed to determine the long-term effects of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide on biochemical and physiological parameters.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide is its potent anti-inflammatory and analgesic activities. This makes it a promising candidate for the treatment of various inflammatory disorders and pain. However, one of the limitations of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide is its low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the research on 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide. One of the directions is to investigate the potential therapeutic applications of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide in various inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Another direction is to explore the mechanism of action of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide and its potential targets in the NF-κB and MAPK signaling pathways. Furthermore, the development of new formulations and delivery systems may enhance the solubility and bioavailability of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide, which may improve its therapeutic efficacy.

Synthesis Methods

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide can be synthesized by reacting 4-bromo-3-methoxybenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in anhydrous dichloromethane, and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic activities. In a study conducted by Wang et al. (2019), 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide also exhibited potent analgesic activity in a mouse model of formalin-induced pain. These findings suggest that 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide has potential therapeutic applications for the treatment of various inflammatory disorders and pain.

properties

Product Name

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide

Molecular Formula

C9H12BrNO4S

Molecular Weight

310.17 g/mol

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C9H12BrNO4S/c1-15-9-6-7(2-3-8(9)10)16(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3

InChI Key

CIOSUPBMSNVMSH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCO)Br

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCO)Br

Origin of Product

United States

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